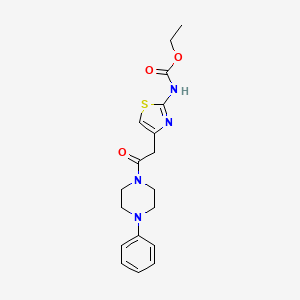
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea, also known as DPU-4, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
科学的研究の応用
Stereoselective Synthesis in Medicinal Chemistry
The synthesis and stereochemical determination of active metabolites of potent inhibitors highlight the importance of 1-(3,4-dihydro-2H-pyrrol-5-yl) derivatives in medicinal chemistry, specifically in the study of PI3 kinase inhibition. The detailed synthesis process demonstrates the compound's role in developing therapeutic agents targeting cancer and other diseases by modulating kinase activity (Chen et al., 2010).
Chemical Analysis Methods
Research into analytical methods for detecting biological markers of lead exposure has utilized derivatives of 1-(3,4-dihydro-2H-pyrrol-5-yl). These studies contribute to public health by providing simpler and more effective tools for monitoring environmental and occupational exposure to harmful substances (Tomokuni & Ogata, 1972).
Inhibition of Biological Pathways
Compounds based on the 1-(3,4-dihydro-2H-pyrrol-5-yl) scaffold have been explored for their ability to inhibit glycolic acid oxidase, a target for treating disorders like Primary Hyperoxaluria. This research contributes to the development of novel therapeutic strategies for metabolic diseases (Rooney et al., 1983).
Material Science and Hydrogel Formation
The compound's derivatives have been studied for their capacity to form hydrogels in various acidic environments, demonstrating the potential for creating materials with tunable physical properties. This has implications for drug delivery systems, tissue engineering, and other biomedical applications (Lloyd & Steed, 2011).
Synthesis of Complex Organic Molecules
Research also includes the synthesis of complex organic molecules using 1-(3,4-dihydro-2H-pyrrol-5-yl) derivatives, contributing to the field of organic synthesis with applications in pharmaceuticals, agrochemicals, and material science (Sarantou & Varvounis, 2022).
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-25-18-12-10-17(11-13-18)23(19-5-4-14-21-19)20(24)22-16-8-6-15(2)7-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZBRFRCZKMKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B2884955.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2884957.png)
![(2R,3S,4R)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2884959.png)
![5-Bromo-2-[1-(cyclopropylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2884960.png)
![Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2884962.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2884964.png)



